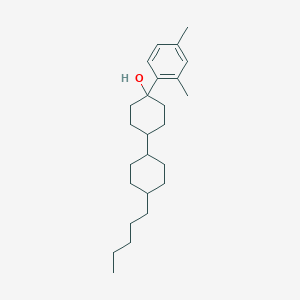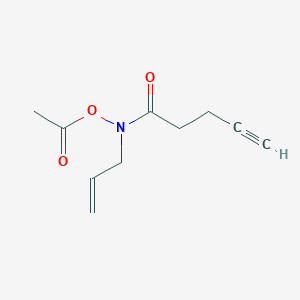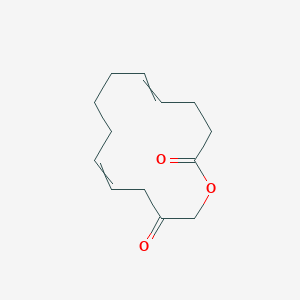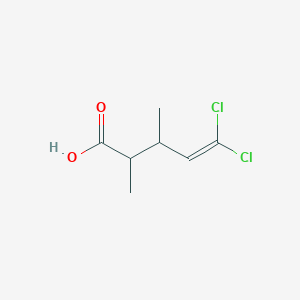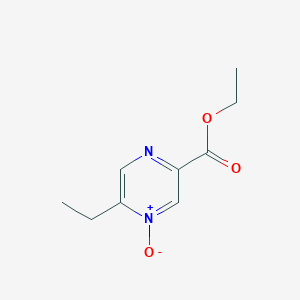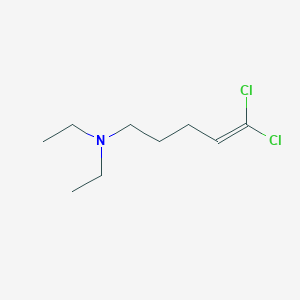![molecular formula C16H23NO3 B14396861 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine CAS No. 89833-20-5](/img/structure/B14396861.png)
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine is a complex organic compound featuring a piperidine ring, a dioxolane ring, and a phenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving primary amines and diols or via hydrogenation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of Grignard reagents have been reported to be effective in synthesizing piperidine derivatives .
化学反应分析
Types of Reactions: 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, phenol derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties can be exploited in the development of new materials with desired mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
作用机制
The mechanism of action of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The phenoxymethyl group may interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Piperidine Derivatives: Compounds like piperidine, pyrrolidine, and piperazine share structural similarities with 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine.
Phenoxymethyl Derivatives: Compounds containing the phenoxymethyl group, such as phenoxymethylpenicillin, exhibit similar chemical reactivity.
Uniqueness: this compound is unique due to the combination of its three distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs .
属性
CAS 编号 |
89833-20-5 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
1-[[2-(phenoxymethyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO3/c1-3-7-14(8-4-1)18-13-16-19-12-15(20-16)11-17-9-5-2-6-10-17/h1,3-4,7-8,15-16H,2,5-6,9-13H2 |
InChI 键 |
ASQYJEJEEVJGHH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2COC(O2)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
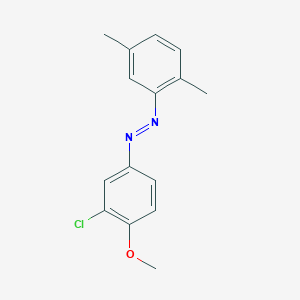
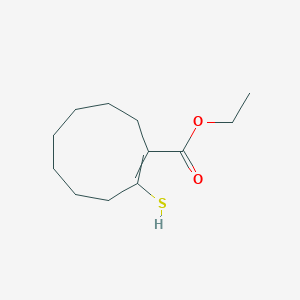
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)


